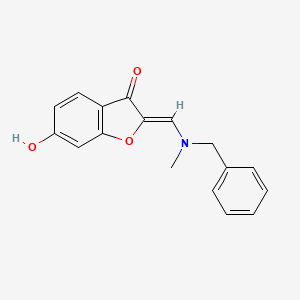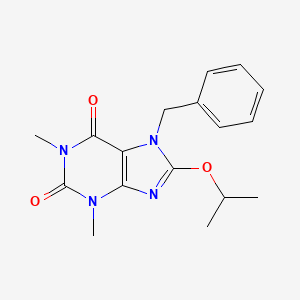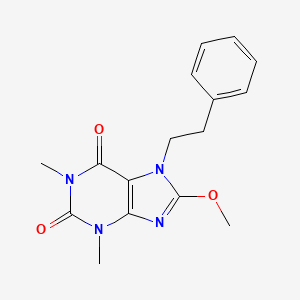![molecular formula C14H14N2OS2 B6528404 N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide CAS No. 946271-00-7](/img/structure/B6528404.png)
N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Utilizing cyclopropanation reactions, such as the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are employed.
Attachment of the Sulfanyl Group:
Methylation using reagents like methyl iodide and a strong base, such as sodium hydride, under controlled temperature and pressure conditions.
Industrial Production Methods:
For large-scale production, continuous flow processes might be utilized to ensure consistent quality and yield. Key industrial methods include:
Batch Processing: Ideal for multi-step synthesis, allowing for precise control over reaction conditions and intermediate purification.
Flow Chemistry: Ensures scalability, reduced reaction times, and enhanced safety, particularly in high-pressure reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide typically involves several key steps:
Formation of the Thiazole Ring:
Starting with a substituted phenyl acetamide as a precursor.
Reacting with a suitable sulfur source under acidic conditions to form the thiazole ring.
Chemical Reactions Analysis
Types of Reactions:
N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide can undergo various chemical reactions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to modify the sulfanyl group.
Reduction: Employing reducing agents such as lithium aluminum hydride to target specific functional groups.
Substitution: Reacting with halogens or nucleophiles to introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halide ions, thiols, and amines.
Major Products Formed:
Oxidized Derivatives: Sulfoxides or sulfones.
Reduced Products: Alcohols or amines.
Substituted Compounds: Halogenated derivatives or newly functionalized thiazole rings.
Scientific Research Applications
N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide's versatility lends itself to various research fields:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in antimicrobial and anticancer research.
Industry: Utilized in the formulation of specialty chemicals, such as corrosion inhibitors and polymer stabilizers.
Mechanism of Action
The compound's mechanism of action is multi-faceted, depending on the specific application:
Biological Targets: It can interact with enzymes or receptors, potentially inhibiting or modulating their activity.
Chemical Pathways: Involves complex pathways, often requiring catalysis or specific reaction conditions to achieve desired outcomes.
Comparison with Similar Compounds
N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]acetamide: Similar backbone but with an acetamide group instead of a cyclopropanecarboxamide.
N-[2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide: Ethyl substitution on the sulfanyl group.
N-[2-(methylsulfanyl)-4-phenyl-1,3-oxazol-5-yl]cyclopropanecarboxamide: An oxazole ring in place of a thiazole ring.
Uniqueness:
This compound exemplifies the seamless integration of synthetic ingenuity and practical applicability, illustrating the profound impact of chemical innovation on scientific and industrial progress.
Properties
IUPAC Name |
N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c1-18-14-15-11(9-5-3-2-4-6-9)13(19-14)16-12(17)10-7-8-10/h2-6,10H,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXFAIHLUUBXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)NC(=O)C2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(3-ethoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B6528325.png)

![4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 3-(2-ethoxyphenoxy)-9-(3-ethoxypropyl)-9,10-dihydro-](/img/structure/B6528329.png)
![9-(3-ethoxypropyl)-3-(3-methoxyphenoxy)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6528331.png)
![(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-12-(3-ethoxypropyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one](/img/structure/B6528344.png)
![7-[(2E)-3-chlorobut-2-en-1-yl]-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528353.png)
![7-[(2E)-3-chlorobut-2-en-1-yl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528370.png)


![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528385.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528400.png)
![8-{[2-(diethylamino)ethyl]amino}-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528405.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide](/img/structure/B6528408.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}butanamide](/img/structure/B6528413.png)
